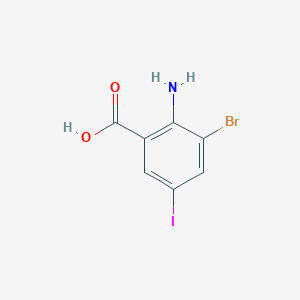

2-Amino-3-bromo-5-iodobenzoic acid

Description

Contextualization within the Landscape of Substituted Anthranilic Acids and Halogenated Benzoic Acid Derivatives

2-Amino-3-bromo-5-iodobenzoic acid is a member of two significant classes of organic compounds: substituted anthranilic acids and halogenated benzoic acid derivatives. Anthranilic acid and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. nih.gov This has led to their widespread use in the development of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.govijpsjournal.com The substitution pattern on the anthranilic acid core allows for fine-tuning of the molecule's steric and electronic properties, which in turn influences its biological activity. nih.gov

Similarly, halogenated benzoic acids are crucial intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials. nih.gov The presence of halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions, making them a key tool in drug design. acs.org The introduction of different halogens, such as bromine and iodine, into the benzoic acid structure offers a way to modulate these properties with a high degree of control. nih.gov The distinct reactivity of each halogen in this compound further enhances its utility in selective chemical modifications.

Strategic Importance as a Building Block in Organic Synthesis Research

The strategic importance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of multiple, orthogonally reactive functional groups—the amino group, the carboxylic acid, and two different halogens—allows for a stepwise and selective introduction of various molecular fragments.

The amino group can undergo a range of reactions, including diazotization, acylation, and N-arylation, providing a handle for the introduction of diverse substituents. ijpsjournal.com The carboxylic acid group can be converted into esters, amides, or other derivatives, and can also participate in decarboxylation reactions. wikipedia.org The bromine and iodine atoms, with their distinct reactivities in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), offer precise control over the formation of new carbon-carbon and carbon-heteroatom bonds. This differential reactivity is a key advantage, allowing for selective functionalization at either the 3- or 5-position of the benzene (B151609) ring.

For instance, a synthetic route to the closely related methyl 2-amino-5-bromo-3-iodobenzoate involves the treatment of 2-amino-5-bromobenzoic acid methyl ester with N-iodosuccinimide in acetic acid, yielding the desired product in high yield. chemicalbook.com This highlights the feasibility of introducing the iodo group at a specific position on an already brominated anthranilic acid derivative. This strategic placement of functional groups makes this compound a valuable precursor for the synthesis of complex heterocyclic compounds and other polyfunctionalized aromatic systems.

Survey of Existing Research Directions and Identification of Scholarly Gaps for this compound

A survey of the current scientific literature reveals that while substituted anthranilic acids and halogenated benzoic acids are extensively studied, dedicated research focusing specifically on this compound is limited. Much of the existing information is found in the context of chemical supplier catalogs and patents that describe the synthesis of related compounds.

Current research on analogous compounds, such as 5-bromo-N-substituted anthranilic acid derivatives, has explored their potential as anti-inflammatory agents. ijddr.innih.gov Furthermore, various halogenated benzoic acids have been investigated for their applications in the development of agrochemicals and pharmaceuticals. nih.govgoogle.com

A significant scholarly gap exists in the detailed investigation of the specific properties and applications of this compound itself. There is a lack of published research on:

Detailed Synthetic Routes: While the synthesis of its methyl ester has been described, comprehensive studies on the optimized synthesis of the free acid are not readily available. chemicalbook.com

Reaction Chemistry: A systematic exploration of the selective reactivity of the different functional groups on the molecule is needed.

Biological Activity: The potential of this compound and its simple derivatives as bioactive molecules remains largely unexplored.

Materials Science Applications: The utility of this compound as a monomer or precursor for the development of novel polymers or functional materials has not been investigated.

The unique substitution pattern of this compound suggests that it could serve as a valuable tool in the construction of novel chemical entities with interesting biological or material properties. Future research efforts directed at filling these knowledge gaps could therefore open up new avenues in medicinal chemistry, materials science, and synthetic methodology.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZSVILLNIVCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Amino 3 Bromo 5 Iodobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 2-amino-3-bromo-5-iodobenzoic acid is a key site for a variety of chemical transformations, including esterification, amidation, and decarboxylation. The reactivity of this group is influenced by the steric hindrance from the adjacent bromine atom and the electronic effects of the other ring substituents.

Esterification Reactions and Ester Hydrolysis

The conversion of this compound to its corresponding esters can be achieved through several standard methods, although the steric hindrance provided by the ortho-bromine substituent may necessitate specific reaction conditions. Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. However, for sterically hindered substrates, the reaction rates can be slow. The preparation of ethyl p-aminobenzoate (Benzocaine) from p-aminobenzoic acid and ethanol (B145695) with a sulfuric acid catalyst is a well-established example of this type of reaction. libretexts.org For a more hindered acid like this compound, higher temperatures and longer reaction times might be required to achieve a good yield.

Alternatively, more reactive acylating agents can be prepared from the carboxylic acid to facilitate esterification. For instance, the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an alcohol, is a highly effective method. Additionally, the use of coupling agents can promote esterification under milder conditions. For example, the in-situ formation of benzotriazole (B28993) esters from carboxylic acids and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can efficiently esterify even sterically hindered alcohols. researchgate.net

The hydrolysis of the resulting esters to regenerate the carboxylic acid can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.

The existence of related ester compounds, such as methyl 2-amino-5-bromo-3-iodobenzoate, in chemical supplier catalogs confirms that esterification of this class of compounds is a viable and utilized transformation. vt-chemical.com

Amidation Reactions and Peptide Coupling Suitability

The carboxylic acid functionality of this compound allows for the formation of amide bonds through reaction with primary or secondary amines. These reactions are fundamental in the synthesis of a wide array of chemical structures, including those with biological activity. The direct condensation of the carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, activation of the carboxylic acid is typically necessary. researchgate.net

Standard peptide coupling reagents are well-suited for this purpose. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or HOBt and 4-(dimethylamino)pyridine (DMAP), can facilitate amide bond formation under mild conditions. peptide.comnih.gov These methods are particularly useful for coupling with electron-deficient amines, where reactivity is lower. nih.gov A convenient protocol for the amidation of electron-deficient anilines involves the use of EDC and DMAP with a catalytic amount of HOBt. nih.gov

The suitability of related compounds for peptide synthesis has been noted. For example, 2-amino-3-bromo-5-methylbenzoic acid is indicated for use in solution-phase peptide synthesis, suggesting that the 2-amino-3-bromo-benzoic acid scaffold is compatible with standard peptide coupling protocols. sigmaaldrich.com This implies that this compound can likely be incorporated into peptide chains, serving as a unique, non-proteinogenic amino acid building block. Lewis acid catalysts have also been shown to be effective in the amidation of unprotected amino acids. nih.gov

Decarboxylation Pathways

The removal of the carboxylic acid group, a process known as decarboxylation, can be a synthetically useful transformation. For aromatic carboxylic acids, this reaction often requires harsh conditions unless the ring is substituted with strong electron-withdrawing groups that can stabilize the resulting carbanionic intermediate. The presence of multiple halogen atoms on the aromatic ring can facilitate decarboxylation.

One established method for the decarboxylation of aromatic carboxylic acids is heating with soda lime. libretexts.org For instance, benzoic acid can be decarboxylated to benzene (B151609) by heating with soda lime. libretexts.org More advanced methods for the decarboxylation of halogenated aromatic carboxylic acids have also been developed. One such process involves heating the acid with water at temperatures between 80-180°C. google.com Another approach utilizes a basic aqueous medium at temperatures of at least 185°C. google.com

Catalytic methods for decarboxylation have also been explored. Copper-based catalysts, in particular, have been shown to be effective for the protodecarboxylation of various aromatic carboxylic acids. organic-chemistry.org These reactions often proceed under milder conditions than traditional thermal methods. Given the polyhalogenated nature of this compound, it is plausible that its decarboxylation could be achieved under these types of conditions to yield 2-bromo-4-iodoaniline.

Reactivity of the Aromatic Amino Group

The amino group on the aromatic ring is a versatile functional handle that can undergo a range of transformations, most notably diazotization reactions, as well as acting as a nucleophile in condensation and substitution reactions.

Diazotization Reactions and Sandmeyer-Type Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). masterorganicchemistry.com This process, known as diazotization, transforms the amino group into an excellent leaving group (N₂ gas), which can then be displaced by a wide variety of nucleophiles in what are broadly known as Sandmeyer or Sandmeyer-type reactions. google.commasterorganicchemistry.com

These reactions are synthetically powerful as they allow for the introduction of substituents onto the aromatic ring that are often difficult to install by other means. nih.gov For example, the diazonium salt can be converted to the corresponding chloro, bromo, or cyano derivatives using copper(I) salts (CuCl, CuBr, or CuCN, respectively). masterorganicchemistry.com

A particularly relevant example is the synthesis of 2-bromo-5-iodobenzoic acid from 5-amino-2-bromobenzoic acid. This transformation proceeds via a diazotization-iodination sequence. google.com The amino group is first diazotized, and the resulting diazonium salt is then treated with an iodide source, such as potassium iodide (KI), to introduce the iodine atom. A similar strategy could be envisioned starting from 2-amino-3,5-dibromobenzoic acid to synthesize 2-bromo-3-iodo-5-bromobenzoic acid (which is the same as the starting material). More practically, if one were to start with a different aminobenzoic acid, this methodology could be used to introduce the iodo group. The general conditions for such a transformation on a related substrate are detailed in the table below.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Amino-2-bromobenzoic acid | 1) NaNO₂, HCl, H₂O, 0-40°C, 3h 2) KI, H₂SO₄, H₂O, 90°C, 1.33h | 5-Bromo-2-iodobenzoic acid | 87% | chemicalbook.com |

This reaction demonstrates the feasibility of converting an amino group to an iodo group on a brominated benzoic acid backbone, highlighting a key transformation pathway for compounds like this compound.

Nucleophilic Reactivity in Condensation and Substitution Reactions

The amino group of this compound possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various condensation and substitution reactions. The nucleophilicity of the amino group is, however, modulated by the electronic effects of the other substituents on the ring. The electron-withdrawing halogens and carboxylic acid group decrease the electron density of the ring and, by extension, the nucleophilicity of the amino group compared to aniline (B41778).

Despite this reduced reactivity, the amino group can still react with electrophiles. For example, it can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), typically under acidic catalysis which activates the carbonyl group for nucleophilic attack. youtube.com It can also be acylated by reaction with acyl chlorides or acid anhydrides to form amides. This acylation can serve as a protecting strategy for the amino group during other transformations.

Acylation and Alkylation of the Amino Group

The amino group of this compound is a key site for synthetic modification, readily undergoing acylation and alkylation reactions. These transformations are fundamental in altering the electronic properties of the molecule and for introducing a variety of functional groups, which can be crucial for the construction of more complex molecular architectures.

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction converts the amino group into an amide. For instance, the reaction of an aminobenzoic acid with an acid chloride would typically proceed in a suitable solvent, often with a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. While specific examples for this compound are not prevalent in the provided search results, the general reactivity of aminobenzoic acids suggests this transformation is a standard and predictable process.

Alkylation: Alkylation of the amino group introduces alkyl substituents. This can be achieved using alkyl halides. The reactivity of the amino group towards alkylation can be influenced by the steric hindrance from the adjacent bromine atom and the electronic effects of the substituents on the aromatic ring. In some cases, N-alkylation can be a key step in the synthesis of heterocyclic compounds. For example, reactions of 2-aminobenzothiazole (B30445) with α-iodoketones lead to N-alkylation of the endocyclic nitrogen atom, which is then followed by cyclization. nih.gov This highlights a potential pathway for this compound to participate in similar cyclization strategies after initial N-alkylation.

Reactivity of the Halogen Substituents (Bromine and Iodine)

The presence of two different halogen atoms, bromine and iodine, on the aromatic ring of this compound imparts differential reactivity, which is highly advantageous for selective chemical transformations. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective functionalization. This difference in reactivity is a cornerstone of its synthetic utility.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rwth-aachen.de For dihalogenated substrates like this compound, the higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the 5-position. libretexts.org

The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. uwindsor.ca The choice of catalyst, ligands, base, and solvent is crucial for the success and efficiency of the reaction. libretexts.orgnih.gov For substrates with multiple halogens, selective coupling can be achieved. For instance, in a molecule containing both bromo and iodo substituents, the Suzuki-Miyaura reaction can be directed to the more reactive iodo position under specific conditions. libretexts.org While a direct example with this compound is not provided, the principles of Suzuki-Miyaura coupling on similar dihalogenated anilines are well-established. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos/XPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C | nih.gov |

| CataXCium A Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 60 °C | nih.gov |

The Sonogashira coupling reaction is a cornerstone method for the formation of carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, making it suitable for the synthesis of complex molecules. wikipedia.org

Similar to the Suzuki-Miyaura coupling, the differential reactivity of the C-I and C-Br bonds in this compound can be exploited for selective alkynylation at the 5-position. libretexts.org The reaction of 2-amino-3-bromopyridines with terminal alkynes has been shown to proceed efficiently, affording the corresponding 2-amino-3-alkynylpyridines in good to excellent yields. researchgate.netscirp.org This suggests that this compound would be a viable substrate for similar transformations.

Table 2: Typical Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 °C | scirp.org |

| Pd(PPh₃)₄Cl₂ | CuI | Amine Base | - | Room Temp | libretexts.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. This reaction has become a powerful tool for the synthesis of anilines and other arylamine derivatives. The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand.

While specific examples of Buchwald-Hartwig amination on this compound were not found in the provided search results, the reaction is generally applicable to a wide range of aryl halides. The presence of the free amino group on the substrate could potentially interfere with the reaction, either by coordinating to the palladium catalyst or by undergoing self-coupling. However, successful examples of C-N bond formation on similar substrates, such as the N-arylation of 3-arylindazoles, have been reported. nih.gov This suggests that with careful optimization of reaction conditions, selective amination at either the bromo or iodo position could be achievable.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. organic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org

The reactivity of aryl halides in the Heck reaction follows the general trend of I > Br > Cl. Therefore, for this compound, the Heck reaction would be expected to occur selectively at the more reactive C-I bond. However, the presence of an ortho-amino group can sometimes lead to lower yields due to catalyst poisoning. rsc.org Despite this potential challenge, the Heck reaction has been successfully applied to a variety of aryl halides, including those with amine functionalities, under optimized conditions. rsc.org

Table 3: Common Catalysts and Conditions for the Heck Reaction

| Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | K₂CO₃ | DMF | 200 °C (Microwave) | rsc.org |

| Pd(quinoline-8-carboxylate)₂ | - | - | - | organic-chemistry.org |

| Pd(L-proline)₂ | - | Water (Microwave) | - | organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

The benzene ring of this compound is substituted with both a bromine and an iodine atom, rendering it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of these halogens allows for the introduction of various functional groups, a key strategy in the synthesis of more complex molecules. The differing reactivities of the C-Br and C-I bonds can potentially allow for selective substitution under controlled reaction conditions. Generally, the C-I bond is more reactive towards nucleophilic attack than the C-Br bond due to its lower bond dissociation energy.

This differential reactivity is a valuable tool in synthetic chemistry. For instance, a nucleophile can be directed to selectively displace the iodine atom, leaving the bromine atom intact for subsequent transformations. This stepwise functionalization is crucial for building molecular complexity in a controlled manner.

Electrophilic Aromatic Substitution (EAS) on the Benzoic Acid Ring

The electron-donating amino group and the electron-withdrawing carboxyl and halogen groups on the aromatic ring of this compound influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The activating, ortho-, para-directing amino group and the deactivating, meta-directing carboxyl group, along with the deactivating ortho-, para-directing halogens, create a complex pattern of reactivity.

A one-pot synthesis method has been reported for producing 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves an initial reaction to form an intermediate, which is then halogenated via electrophilic aromatic substitution using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn This demonstrates the feasibility of introducing additional substituents onto the benzene ring through EAS.

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method for the selective removal of halogen atoms from the aromatic ring of this compound. This can be particularly useful when the halogens have served their purpose as directing groups or as handles for other transformations and are no longer needed in the final target molecule.

The choice of reducing agent and reaction conditions can allow for the selective removal of one halogen over the other. Due to the lower bond strength of the C-I bond compared to the C-Br bond, the iodine atom can often be selectively removed under milder reductive conditions, leaving the bromine atom in place. This provides another layer of synthetic control for the functionalization of this versatile building block.

Exploiting Hypervalent Iodine Chemistry for Oxidative Transformations

The iodine atom in this compound can be oxidized to a hypervalent state, such as iodine(III) or iodine(V), opening up a range of oxidative transformation possibilities. acs.orgacs.org Hypervalent iodine reagents are known for their utility in a variety of organic syntheses, acting as powerful and often environmentally benign oxidizing agents. acs.orgacs.orgorganic-chemistry.org

These transformations can include oxidations, halogenations, aminations, and various oxidative functionalizations. acs.org For example, the iodine atom could be converted into an iodosyl (B1239551) (-IO) or iodyl (-IO₂) group, which can then participate in or mediate further reactions. The reactivity of hypervalent iodine compounds is often compared to that of transition metals, involving processes like oxidative addition, ligand exchange, and reductive elimination. acs.org

The development of catalysts based on iodoarenes has been a significant area of research. For instance, 2-iodobenzoic acid and its derivatives have been used as catalysts for the oxidation of alcohols. beilstein-journals.org This suggests that this compound could potentially serve as a precursor to a catalyst for various oxidative processes.

Mechanistic Investigations of Key Reactions

The reactions involving this compound are governed by well-established mechanistic principles of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): These reactions typically proceed through a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex. The rate of this reaction is influenced by the nature of the leaving group, with iodide being a better leaving group than bromide.

Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of EAS reactions is determined by the interplay of the directing effects of the substituents on the benzene ring. The activating amino group and the deactivating carboxyl and halogen groups will direct incoming electrophiles to specific positions.

Hypervalent Iodine Chemistry: The mechanisms of reactions involving hypervalent iodine reagents are diverse and can involve radical or ionic pathways. beilstein-journals.org For example, the oxidation of alcohols catalyzed by iodoarenes is proposed to proceed through a specific reaction mechanism. beilstein-journals.org The structure of hypervalent iodine compounds, such as λ³- and λ⁵-iodanes, involves trigonal bipyramidal and distorted octahedral geometries, respectively, with hypervalent bonds that are longer and more polarized than normal covalent bonds. acs.org

Derivatization and Analog Synthesis Utilizing the 2 Amino 3 Bromo 5 Iodobenzoic Acid Scaffold

Synthesis of Variously Substituted Benzoic Acid Esters and Amides

The carboxylic acid group of 2-amino-3-bromo-5-iodobenzoic acid is a prime site for modification, readily undergoing esterification and amidation reactions to produce a range of derivatives. These reactions are fundamental in medicinal chemistry for altering properties such as solubility, stability, and cell permeability.

Standard esterification procedures can be applied to convert the carboxylic acid into its corresponding esters. For instance, the synthesis of methyl 2-amino-5-bromo-3-iodobenzoate has been documented. One reported method involves the iodination of methyl 2-amino-5-bromobenzoate using N-iodosuccinimide in acetic acid to yield the target ester. chemicalbook.com This demonstrates a pathway where halogenation occurs after the formation of the ester from the less substituted 2-amino-5-bromobenzoic acid.

Similarly, the formation of amides can be achieved through various coupling methods. The reaction of the anthranilic acid with amines in the presence of a coupling agent, or the conversion of the acid to an acyl chloride followed by reaction with an amine, are common strategies. For example, processes for preparing 2-amino-5-bromobenzamide (B60110) derivatives from the corresponding acid highlight the feasibility of these transformations. google.com While starting from a different substrate, the methodologies are directly applicable. A one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides proceeds by first forming a benzoxazinone (B8607429) from 2-amino-3-methylbenzoic acid, followed by aminolysis. sioc-journal.cn This strategy could potentially be adapted for this compound.

Table 1: Examples of Ester and Amide Synthesis Reactions

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Methyl 2-amino-5-bromobenzoate | N-Iodosuccinimide, Acetic Acid | Methyl 2-amino-5-bromo-3-iodobenzoate | chemicalbook.com |

Creation of Functionalized Amino Derivatives

The amino group on the this compound scaffold offers another handle for synthetic modification. Its nucleophilicity allows for reactions such as acylation, alkylation, and the formation of ureas and sulfonamides. These modifications are crucial for exploring structure-activity relationships in drug discovery programs.

Acylation of the amino group is a common transformation, often achieved by reacting the anthranilic acid with an acyl chloride or anhydride (B1165640). This can lead to the formation of N-acyl anthranilic acid derivatives, which are precursors for various heterocyclic systems. For example, iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines has been developed as a method to produce anthranilic acid derivatives, showcasing advanced methods for manipulating amino functionalities on a benzene (B151609) ring. nih.gov

Furthermore, the amino group can react with isocyanates to form substituted ureas or with sulfonyl chlorides to yield sulfonamides. These functional groups can introduce new hydrogen bonding patterns and steric bulk, significantly altering the biological profile of the parent molecule. The synthesis of novel ligands from anthranilic acid and its analogues often involves modification at the amino position to create Schiff bases or other complex coordinating structures. mdpi.com

Synthesis of Analogs with Modified Halogenation Patterns

The specific halogenation pattern of this compound is a key feature, but the synthesis of analogs with different halogens or substitution patterns is of significant interest for tuning electronic and steric properties.

The synthesis of related halogenated anthranilic acids often involves electrophilic aromatic substitution on a simpler precursor. For instance, 2-amino-5-iodobenzoic acid can be produced by the direct iodination of 2-aminobenzoic acid using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. google.com Similarly, the synthesis of 2-bromo-5-iodobenzoic acid can be achieved from 5-amino-2-bromobenzoic acid via a diazotization reaction followed by treatment with an iodide source. google.com

The selective introduction of bromine and iodine can be challenging but is often controlled by the choice of halogenating agent and reaction conditions. For example, N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for the regioselective bromination and iodination of activated aromatic rings, respectively. sioc-journal.cn The synthesis of 2-amino-5-bromo-3-iodopyridine, a heterocyclic analog, involves a stepwise bromination with NBS followed by iodination. ijssst.info This highlights that the sequential introduction of different halogens is a viable strategy for creating specifically substituted patterns. The development of halogen-substituted anthranilic acid derivatives has been explored as a chemical platform for novel bioactive compounds. nih.gov

Development of Heterocyclic Systems Incorporating the this compound Moiety

The bifunctional nature of this compound, containing both an amino and a carboxylic acid group in an ortho relationship, makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems.

Indoles are a privileged scaffold in medicinal chemistry. Annulation strategies to form the indole (B1671886) ring system often involve the construction of the pyrrole (B145914) ring onto the existing benzene ring of the anthranilic acid derivative. While direct synthesis from this compound is not widely reported, related syntheses provide clear pathways. For example, a documented synthesis of 5-bromo-1H-indole-7-carboxylic acid starts from methyl 2-amino-5-bromobenzoate. chemicalbook.com

A general and efficient one-pot method for synthesizing 2-amino-indole-3-carboxamides starts from 2-halonitrobenzenes, which undergo an SNAr reaction with a cyanoacetamide, followed by a reductive cyclization process. nih.gov This type of reductive cyclization could potentially be adapted for derivatives of this compound, where the amino group is first converted to a nitro group, or by utilizing palladium-catalyzed cross-coupling reactions to build the five-membered ring. The synthesis of new 5-bromo derivatives of indole has been shown to be a fruitful area of research for developing new bioactive agents. researchgate.net

Quinazolinones are another important class of heterocyclic compounds with a broad range of biological activities. The most common approach for their synthesis from anthranilic acids is the Niementowski quinazoline (B50416) synthesis, which involves the condensation of an anthranilic acid with an amide. frontiersin.org

A widely used two-step procedure involves the initial reaction of the anthranilic acid with an acyl chloride or acetic anhydride to form a 2-substituted-1,3-benzoxazin-4-one intermediate. nih.govmdpi.com This intermediate is then treated with an amine or ammonia (B1221849) to yield the corresponding 2,3-disubstituted or 2-substituted quinazolin-4(3H)-one. This method is highly versatile and can be applied to the heavily substituted this compound to generate novel quinazolinone derivatives. Microwave-assisted synthesis has also been shown to be an effective method for accelerating these reactions and improving yields. frontiersin.orgijarsct.co.in

Table 2: General Methods for Quinazolinone Synthesis from Anthranilic Acids

| Method | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Niementowski Reaction | Formamide | Quinazolin-4-one | generis-publishing.com |

The carboxylic acid functionality of this compound can be used to construct 1,3,4-oxadiazole (B1194373) rings. A common synthetic route involves the conversion of the carboxylic acid to its corresponding hydrazide. The acid hydrazide is then reacted with a one-carbon synthon, such as carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.

Alternatively, 2-amino-1,3,4-oxadiazoles can be synthesized by reacting the carboxylic acid with semicarbazide (B1199961) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov This reaction proceeds by forming an acylsemicarbazide intermediate which then undergoes intramolecular cyclization and dehydration. Another method involves the iodine-mediated cyclization of semicarbazones, which are formed from the condensation of aldehydes with semicarbazide. nih.gov By first converting the carboxylic acid of the title compound to an aldehyde, this route becomes accessible.

Benzisoxazole and Related Cyclized Systems

The synthesis of benzisoxazole derivatives from this compound represents a valuable pathway to novel heterocyclic scaffolds. While direct cyclization of this compound to a benzisoxazole is not extensively reported, a highly relevant and effective methodology involves a two-step process. This process begins with the conversion of the primary amino group to an azide (B81097), followed by a photochemical cyclization to yield a 2,1-benzisoxazol-3(1H)-one. This approach has been successfully applied to structurally similar dihalogenated 2-aminobenzoic acids. beilstein-journals.org

The proposed synthetic route commences with the diazotization of the 2-amino group of this compound, followed by treatment with sodium azide to furnish the corresponding 2-azido-3-bromo-5-iodobenzoic acid. This intermediate is then subjected to photochemical irradiation, which induces an N-O bond-forming cyclization, yielding the target 6-bromo-4-iodo-2,1-benzisoxazol-3(1H)-one. beilstein-journals.org

The general procedure for the initial azidation step involves dissolving the 2-aminobenzoic acid derivative in an acidic aqueous solution, cooling the mixture, and then adding a solution of sodium nitrite (B80452). After a short period of stirring, a solution of sodium azide is introduced, leading to the precipitation of the 2-azidobenzoic acid derivative. beilstein-journals.org

For the subsequent cyclization, the synthesized 2-azidobenzoic acid is irradiated with a low-pressure mercury lamp in a suitable solvent. The reaction progress is typically monitored by HPLC until the starting azide is completely consumed. The resulting benzisoxazolone product can then be isolated and purified using standard chromatographic techniques. beilstein-journals.org

This synthetic strategy offers a robust method for accessing the benzisoxazole core structure from the this compound scaffold, enabling the exploration of this class of compounds for various applications.

Table of Synthesized Derivatives

| Compound Name | Structure | Starting Material | Reagents | Method |

| 2-Azido-3-bromo-5-iodobenzoic acid |  | This compound | 1. HCl, H₂O2. NaNO₂3. NaN₃ | Diazotization followed by Azide Substitution beilstein-journals.org |

| 6-Bromo-4-iodo-2,1-benzisoxazol-3(1H)-one |  | 2-Azido-3-bromo-5-iodobenzoic acid | UV light (λ = 254 nm) | Photochemical Cyclization beilstein-journals.org |

Coordination Chemistry and Metal Complexation Studies of 2 Amino 3 Bromo 5 Iodobenzoic Acid

Ligand Design and Denticity in Metal-Organic Frameworks and Coordination Polymers

2-Amino-3-bromo-5-iodobenzoic acid presents a compelling scaffold for the design of ligands in the construction of metal-organic frameworks and coordination polymers. The ligand possesses three potential coordination sites: the carboxylic acid group, the amino group, and the halogen atoms (bromo and iodo). The primary coordination is expected to occur through the carboxylate oxygen atoms and the amino nitrogen atom, forming a bidentate chelate with a metal center. This N,O-bidentate coordination is a common and stable binding mode for amino acids and their derivatives, resulting in the formation of a five-membered chelate ring.

The functional groups on the aromatic ring also allow for the tuning of the electronic properties of the ligand. The electron-withdrawing nature of the halogen atoms can affect the acidity of the carboxylic acid and the basicity of the amino group, thereby influencing the strength of the metal-ligand bonds.

| Functional Group | Potential Role in Coordination |

| Carboxylic Acid | Primary coordination site (monodentate or bidentate bridging) |

| Amino Group | Primary coordination site (forms chelate ring with carboxylate) |

| Bromo Group | Potential for weak coordination or halogen bonding |

| Iodo Group | Potential for weak coordination or halogen bonding |

Synthesis and Crystallization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various established methods, with solvothermal and hydrothermal techniques being particularly prevalent for the crystallization of MOFs and coordination polymers. In a typical synthesis, a salt of a desired transition metal (e.g., zinc, copper, cobalt, cadmium) is reacted with the ligand in a suitable solvent or a mixture of solvents. The reaction is then heated in a sealed vessel for a period of time, allowing for the slow formation of crystalline material.

Factors such as the choice of metal ion, the metal-to-ligand molar ratio, the solvent system, the reaction temperature, and the pH of the solution are critical parameters that can be systematically varied to control the outcome of the crystallization process. For instance, the coordination geometry preference of the metal ion will significantly influence the resulting structure. The use of co-ligands or modulators can also be employed to introduce further complexity and control over the final framework topology.

The crystallization of these complexes is often a process of trial and error, requiring careful optimization of reaction conditions to obtain single crystals of sufficient quality for structural analysis. Slow evaporation of the solvent at room temperature is another common technique for growing single crystals of coordination compounds.

Structural Characterization of Coordination Compounds (e.g., X-ray Diffraction)

From X-ray diffraction data, one can ascertain the exact coordination mode of the ligand—whether it acts as a bidentate, bridging, or monodentate ligand. The analysis would reveal the nature of the metal-ligand interactions, including the bond distances between the metal and the coordinating atoms of the ligand (oxygen and nitrogen). Furthermore, it can confirm the presence and nature of any secondary interactions, such as hydrogen bonding involving the amino group and halogen bonding involving the bromo and iodo substituents.

Powder X-ray diffraction (PXRD) is also a valuable tool for confirming the phase purity of the bulk synthesized material and for comparing the experimental diffraction pattern with the one simulated from the single-crystal X-ray data.

Hypothetical Crystallographic Data for a Metal Complex:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| V (ų) | 1354.3 |

| Z | 4 |

Spectroscopic Probes of Metal-Ligand Interactions

A variety of spectroscopic techniques can be employed to probe the interactions between this compound and a metal center in its coordination complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The IR spectrum of the free ligand will exhibit characteristic stretching frequencies for the C=O of the carboxylic acid, the N-H of the amino group, and the C-X (X = Br, I) bonds. Upon coordination to a metal, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) will shift to lower frequencies. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). The N-H stretching vibrations may also shift upon coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes can provide insights into the coordination environment of the metal ion. The d-d transitions of transition metal ions are sensitive to the ligand field, and the position and intensity of these bands can help to determine the coordination geometry (e.g., octahedral, tetrahedral). Charge transfer bands, arising from the transfer of electrons between the metal and the ligand, may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal.

Luminescence Spectroscopy: If the ligand or the resulting metal complex is luminescent, fluorescence or phosphorescence spectroscopy can be used to study the photophysical properties. Changes in the emission spectrum upon metal binding can be used for sensing applications.

Catalytic Applications of Synthesized Metal Complexes (academic focus)

Metal complexes and MOFs derived from functionalized ligands like this compound are of significant academic interest for their potential catalytic applications. The presence of both a Lewis acidic metal center and a basic amino group within the same framework can lead to synergistic catalytic effects.

These materials can be investigated as heterogeneous catalysts in a variety of organic transformations. For example, the Lewis acidic metal sites could catalyze reactions such as aldol (B89426) condensations, Knoevenagel condensations, and cyanosilylation reactions. The amino groups, acting as Brønsted bases, could facilitate base-catalyzed reactions.

The porous nature of MOFs allows for the diffusion of substrates to the active sites within the framework, and the regular arrangement of these sites can lead to high selectivity. The catalytic activity of these materials would be assessed by monitoring the conversion of reactants and the selectivity for the desired products over time, typically using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reusability of the catalyst is also a key aspect of these studies, as heterogeneous catalysts can be easily separated from the reaction mixture and reused.

Potential Catalytic Reactions:

| Reaction Type | Role of Metal Complex |

| Knoevenagel Condensation | Lewis acid (metal center) and Brønsted base (amino group) |

| Aldol Condensation | Lewis acid catalysis |

| Oxidation Reactions | Redox-active metal center |

| C-C Coupling Reactions | Metal-catalyzed cross-coupling |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the unambiguous structural determination of 2-Amino-3-bromo-5-iodobenzoic acid. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

Proton (¹H) NMR Spectroscopic Analysis

¹H NMR spectroscopy would provide crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule. For this compound, one would expect to observe signals for the two aromatic protons and the protons of the amine and carboxylic acid groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and iodine atoms and the electron-donating effect of the amino group. The coupling patterns between these protons would reveal their relative positions on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would indicate the type of carbon (e.g., aromatic, carbonyl) and the nature of the attached atoms.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal long-range correlations between protons and carbons (typically over two to three bonds). This would be invaluable for confirming the positions of the substituents (amino, bromo, iodo, and carboxyl groups) on the aromatic ring by observing correlations between the aromatic protons and the quaternary carbons bonded to these substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would provide valuable information about the functional groups present in this compound and potential insights into its conformational properties.

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of the different functional groups. Key expected vibrations would include:

N-H stretching vibrations from the amino group.

O-H stretching vibration from the carboxylic acid group.

C=O stretching vibration from the carboxylic acid group.

C-N, C-Br, and C-I stretching vibrations .

Aromatic C-H and C=C stretching and bending vibrations .

The precise frequencies of these vibrations would be influenced by the electronic effects of the various substituents on the benzene ring.

Conformational Analysis via Vibrational Signatures

Subtle shifts in the vibrational frequencies, particularly in the fingerprint region of the spectra, could potentially provide information about the preferred conformation of the molecule, such as the orientation of the carboxylic acid group relative to the plane of the benzene ring and any intramolecular hydrogen bonding between the amino and carboxyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and probing the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, its molecular formula can be confirmed and its fragmentation pattern can provide valuable structural information.

The nominal molecular weight of this compound (C7H5BrINO2) is 340.9 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the elemental composition.

While a specific experimental mass spectrum for this compound is not widely published, the expected fragmentation patterns can be predicted based on the functional groups present in the molecule. Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH), the amino group (-NH2), and the halogen atoms (Br and I).

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]+ | [C7H5BrINO2]+ | 341 | Molecular Ion |

| [M-COOH]+ | [C6H5BrIN]+ | 296 | Loss of carboxyl group |

| [M-Br]+ | [C7H5INO2]+ | 262 | Loss of bromine atom |

Note: The m/z values are based on the most abundant isotopes of the elements.

A patent for a related compound, 2-bromo-5-iodobenzoic acid, reports a mass spectrometry result of (M-H)- at 325.9, which corresponds to the deprotonated molecule. nih.gov This suggests that for this compound, a similar ionization process in negative ion mode would yield an (M-H)- ion at approximately m/z 340.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of the molecular structure of this compound.

To date, a published crystal structure for this compound has not been identified in publicly available databases. However, were a suitable single crystal to be grown, X-ray diffraction analysis would be expected to reveal key structural features.

Table 2: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths (Å) | C-C, C-N, C-O, C-Br, C-I |

| Bond Angles (°) | Angles between adjacent atoms |

| Torsion Angles (°) | Dihedral angles defining the conformation |

The analysis would likely confirm the planar nature of the benzene ring and provide precise measurements of the C-Br and C-I bond lengths, as well as the geometry of the amino and carboxylic acid functional groups. Intermolecular hydrogen bonding involving the carboxylic acid and amino groups would also be anticipated, influencing the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for this purpose.

These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For a polar, aromatic compound like this compound, reversed-phase HPLC is a common and effective method.

While specific, detailed protocols for this compound are not widely documented in the scientific literature, a typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The detector, often a UV-Vis spectrophotometer, would be set to a wavelength where the compound exhibits strong absorbance, likely in the UV region due to the aromatic ring.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Example Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The purity of a sample would be determined by the area percentage of the main peak in the chromatogram. LC-MS would further enhance the analysis by providing mass-to-charge ratio information for the eluting peaks, confirming the identity of the main peak as this compound and helping to identify any impurities. UPLC, with its smaller particle size columns, would offer higher resolution and faster analysis times compared to conventional HPLC. Commercial suppliers of similar compounds, such as 3-Bromo-5-iodobenzoic acid, often provide HPLC data demonstrating a purity of ≥96.0%. thermofisher.com

Computational and Theoretical Investigations of 2 Amino 3 Bromo 5 Iodobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the computational analysis of molecular systems. These methods are used to predict a wide range of properties of 2-Amino-3-bromo-5-iodobenzoic acid, from its three-dimensional structure to its electronic and spectroscopic characteristics. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set to solve the Schrödinger equation approximately.

The first step in the computational study of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule with flexible groups like the amino (-NH₂) and carboxylic acid (-COOH) groups, multiple conformations may exist.

Computational studies on analogous molecules, such as 2-amino-3,5-dibromobenzoic acid and 2-amino-3,5-diiodobenzoic acid, have been performed to determine their optimized geometries. chemicalbook.com These studies indicate that the planarity of the benzene (B151609) ring is often slightly distorted due to the presence of bulky substituents. Intramolecular hydrogen bonds, for instance between the amino group and the carboxylic acid group, can play a significant role in stabilizing certain conformations. For this compound, theoretical calculations would similarly predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its molecular structure.

Table 1: Predicted Geometrical Parameters for a Hypothetical Optimized Structure of this compound (based on analogous compounds)

| Parameter | Predicted Value |

| C-C (aromatic) bond lengths | ~1.39 - 1.42 Å |

| C-N bond length | ~1.38 Å |

| C-Br bond length | ~1.90 Å |

| C-I bond length | ~2.10 Å |

| C=O bond length | ~1.22 Å |

| C-O bond length | ~1.35 Å |

| O-H bond length | ~0.97 Å |

| N-H bond lengths | ~1.01 Å |

| C-C-C bond angles | ~118° - 122° |

| C-N-H bond angles | ~115° - 120° |

| O-C=O bond angle | ~123° |

Note: These values are illustrative and based on typical DFT results for similar halogenated aminobenzoic acids.

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. DFT calculations provide access to the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For related compounds like 2-amino-3,5-dibromobenzoic acid and 2-amino-3,5-diiodobenzoic acid, the HOMO-LUMO gap has been calculated to be narrow, indicating a high potential for electronic transitions and reactivity. chemicalbook.com

The Molecular Electrostatic Potential (MEP) map is another important tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino and carboxylic acid groups.

Table 2: Predicted Electronic Properties for this compound (based on analogous compounds)

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -2.5 eV |

| HOMO-LUMO Gap | ~ 3.5 eV |

Note: These values are illustrative and based on DFT calculations for similar halogenated aminobenzoic acids.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding modes can be determined. These predicted frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.

The predicted spectrum for this compound would show characteristic peaks for the stretching and bending vibrations of its functional groups, such as the N-H, O-H, C=O, and C-X (where X = Br, I) bonds. Comparing the theoretical spectrum to an experimental FT-IR spectrum is a powerful method for confirming the molecular structure and understanding the vibrational dynamics of the molecule. For instance, studies on similar aminobenzoic acids have successfully assigned the observed vibrational bands to specific atomic motions within the molecule. chemicalbook.com

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. These predictions are made by calculating the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then referenced to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.

Predicted NMR spectra are invaluable for interpreting experimental data, especially for complex molecules where signal assignment can be challenging. The theoretical chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment created by the amino, bromo, iodo, and carboxylic acid substituents.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations can explore the dynamic behavior and conformational landscape of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, intermolecular interactions in a solvent, and other dynamic processes.

For a molecule like this compound, MD simulations could be used to study the rotational barriers of the amino and carboxylic acid groups and to identify the most populated conformations in solution. This information is complementary to the gas-phase optimizations performed with DFT and provides a more realistic picture of the molecule's behavior in a condensed phase.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key aspect of computational chemistry is the validation of theoretical predictions against experimental data. The predicted spectroscopic parameters for this compound, such as vibrational frequencies and NMR chemical shifts, would ideally be compared with experimentally measured spectra. A good correlation between the predicted and experimental data would lend confidence to the computational model and the structural and electronic insights derived from it. Discrepancies, on the other hand, can point to interesting physical phenomena not captured by the theoretical model or suggest a need for refinement of the computational approach.

Theoretical Elucidation of Reaction Mechanisms and Transition States

A thorough review of scientific literature reveals a notable absence of specific theoretical studies on the reaction mechanisms and transition states of this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, determining activation energies, and characterizing the geometry of transition states, such detailed investigations have not been published for this particular compound.

General knowledge of the reactivity of related aromatic compounds, like other halogenated aminobenzoic acids, suggests that reactions could involve the amino and carboxylic acid functional groups, as well as substitution at the aromatic ring. For instance, the amino group can act as a nucleophile or be a site for diazotization reactions, while the carboxylic acid can undergo esterification or amide bond formation. The presence of three different substituents on the benzene ring (amino, bromo, and iodo) would likely lead to complex regioselectivity in any reaction, which would be a prime subject for theoretical investigation.

A computational study would typically involve mapping the potential energy surface for a proposed reaction. This would allow for the identification of energy minima corresponding to reactants and products, and saddle points corresponding to transition states. The calculated energies would provide insight into the kinetics and thermodynamics of the reaction. However, at present, no such specific data for this compound is available in the public research domain.

Investigation of Nonlinear Optical (NLO) Properties

Similar to the lack of research on its reaction mechanisms, there is no specific published data from computational or experimental investigations into the nonlinear optical (NLO) properties of this compound. NLO materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching.

The NLO response of a molecule is related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group acts as an electron donor and the carboxylic acid group can act as an electron acceptor, with the benzene ring providing the π-system. The presence of heavy atoms like bromine and iodine could also influence the NLO properties, potentially enhancing them through the heavy-atom effect which can increase spin-orbit coupling and intersystem crossing rates.

Theoretical calculations, often employing DFT, are a common method to predict the NLO properties of new molecules. These calculations can determine the first hyperpolarizability (β), a key parameter for second-order NLO materials, and the second hyperpolarizability (γ) for third-order NLO materials. Such studies on similar organic molecules have been performed, but the specific values for this compound have not been reported.

Without dedicated research, any discussion of the NLO properties of this compound remains speculative and based on the general characteristics of similarly substituted aromatic systems.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Precursor for the Synthesis of Complex Natural Products and Bioactive Molecules (academic focus)

The densely functionalized aromatic ring of 2-Amino-3-bromo-5-iodobenzoic acid serves as a valuable starting point for the construction of complex molecular architectures. The orthogonal reactivity of the C-I and C-Br bonds allows for sequential, site-selective cross-coupling reactions, enabling the introduction of various substituents. This step-wise functionalization is a cornerstone of modern synthetic strategy, allowing for the convergent and efficient assembly of elaborate molecules.

Research has shown that halogen-substituted anthranilic acid derivatives provide a novel chemical platform for developing androgen receptor (AR) antagonists, which are crucial in the treatment of prostate cancer. nih.gov The anthranilic acid motif acts as a scaffold, and the nature and position of the halogen substituents are critical for binding to the AR ligand-binding domain and inhibiting its function. nih.gov The specific substitution pattern of this compound makes it an attractive candidate for inclusion in libraries of potential AR antagonists.

Furthermore, the compound has been identified in patent literature as a potential counter-ion for forming salts of bioactive molecules, such as the selective serotonin (B10506) reuptake inhibitor, Paroxetine. mdpi.com This application highlights its utility not just as a covalent building block but also in modulating the physicochemical properties of pharmaceutical compounds.

The general utility of substituted aminobenzoic acids is well-established in medicinal chemistry. For example, derivatives of p-aminobenzoic acid (PABA) are known to interfere with the folate synthesis pathway in microorganisms, a principle exploited in antimicrobial drug design. nih.govnih.gov The unique electronic and steric properties conferred by the bromo and iodo substituents on the this compound scaffold could be exploited to design new inhibitors of essential biochemical pathways.

Table 8.1: Examples of Bioactive Scaffolds Related to this compound

| Scaffold/Derivative | Therapeutic Area/Application | Research Finding |

| Halogen-substituted anthranilic acids | Prostate Cancer | Provides a novel chemical platform for Androgen Receptor (AR) antagonists. nih.gov |

| This compound | Pharmaceutical Formulation | Potential use as a salt-forming acid with active pharmaceutical ingredients like Paroxetine. mdpi.com |

| p-Aminobenzoic acid (PABA) derivatives | Antimicrobial Agents | Act as agonists or antagonists in the folate-synthesizing system of bacteria like E. coli. nih.gov |

Integration into Polymer Synthesis and Functional Material Development

The bifunctional amine and carboxylic acid groups of this compound allow it to act as an AB-type monomer for polycondensation reactions. Specifically, it can be used to synthesize aromatic polyamides, also known as aramids. These polymers are characterized by their high thermal stability and mechanical strength. acs.orggoogle.com The polymerization would proceed via the formation of amide bonds between the amino group of one monomer and the carboxylic acid group of another.

The incorporation of heavy halogen atoms like bromine and iodine into the polymer backbone can impart specific, desirable properties to the resulting material. These include:

Flame Retardancy: Halogenated compounds are well-known flame retardants.

High Refractive Index: The high electron density of iodine and bromine atoms can increase the refractive index of the polymer, a useful property for optical applications.

Post-Polymerization Functionalization: The C-I and C-Br bonds serve as reactive handles for further modification of the polymer. The C-I bond can be selectively functionalized using cross-coupling reactions, leaving the more stable C-Br bond intact for subsequent transformations. This allows for the precise engineering of the polymer's properties.

While the direct polymerization of this compound is not widely documented, the principles are well-established through the synthesis of related polymers. For instance, anthranilic acid has been explored as a comonomer with aniline (B41778) to create copolymers with improved solubility and functionality for applications like biosensors. mdpi.com The synthesis of high-molecular-weight poly(p-benzamide) from p-aminobenzoic acid derivatives further demonstrates the feasibility of this approach. acs.org

Table 8.2: Potential Properties Conferred by this compound in Polymers

| Functional Group | Polymer Role | Potential Property/Application |

| Amino Group (-NH₂) | Monomer functionality | Forms amide linkage for polyamide backbone. youtube.com |

| Carboxylic Acid (-COOH) | Monomer functionality | Forms amide linkage for polyamide backbone. youtube.com |

| Bromo & Iodo Substituents | Property modification | Flame retardancy, high refractive index, sites for post-polymerization modification. |

Development of Novel Catalysts and Reagents Derived from this compound

The carbon-iodine (C-I) bond is a gateway to the synthesis of hypervalent iodine reagents. nih.gov These compounds, where an iodine atom formally exceeds the standard octet of electrons, are highly valuable in organic synthesis as powerful and environmentally friendly oxidizing agents. acs.org They have gained prominence for mediating a wide range of transformations, often mimicking the reactivity of heavy metal reagents without the associated toxicity. acs.orgnih.gov

This compound can serve as a precursor to a hypervalent iodine(III) reagent. The synthesis typically involves the oxidation of the C-I bond in the presence of a suitable acid, such as acetic acid, to yield a (diacetoxyiodo) derivative, specifically [3-Amino-2-bromo-5-(diacetoxyiodo)]benzoic acid.

This derived reagent would be expected to perform a variety of oxidative transformations, including:

Oxidation of alcohols to aldehydes and ketones. youtube.com

Oxidative cyclizations to form heterocyclic compounds. nih.gov

Transfer of functional groups to other molecules.

The presence of the amino and bromo groups on the aromatic ring of the resulting reagent could modulate its reactivity and solubility, potentially offering advantages over simpler hypervalent iodine reagents. While the development of a catalyst from this specific molecule is a more complex endeavor, its role as a precursor to a stoichiometric reagent is well-founded in the principles of hypervalent iodine chemistry. nih.govchemrxiv.org

Role in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an excellent candidate for such studies due to its multiple sites for directional interactions.

The primary interactions governing its self-assembly are:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, often forming a robust dimer synthon with another carboxylic acid. The amino group also participates in hydrogen bonding. Crystallographic studies of related aminobenzoic acids confirm their assembly via charge-assisted hydrogen bonds. biorxiv.org

Halogen Bonding: Both iodine and bromine are effective halogen bond donors. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a nitrogen or oxygen atom. Current time information in Bangalore, IN. Research on iodo- and bromo-substituted benzoic acids shows that halogen bonds (e.g., I···N, Br···N, I···O) play a crucial role in organizing molecules into extended one- and two-dimensional architectures. acs.orgCurrent time information in Bangalore, IN.

The combination of strong hydrogen bonds and weaker, but highly directional, halogen bonds allows for the hierarchical construction of predictable supramolecular networks. Current time information in Bangalore, IN. The carboxylic acid and amino groups can first drive the formation of a primary motif, which is then organized into a larger structure by the more subtle halogen bonds.

Table 8.3: Non-Covalent Interactions in the Supramolecular Assembly of Halogenated Benzoic Acids

| Interaction Type | Participating Groups | Role in Assembly | Supramolecular Yield |

| Hydrogen Bond | Carboxylic Acid, Amino Group | Formation of primary structural motifs (e.g., dimers, chains). Current time information in Bangalore, IN. | High (often >90%) Current time information in Bangalore, IN. |

| Halogen Bond (X···N/O) | Iodine, Bromine | Organization of primary motifs into extended 1-D or 2-D architectures. Current time information in Bangalore, IN. | Moderate (e.g., ~70%) Current time information in Bangalore, IN. |

Design of Probes for Biochemical Research (e.g., enzyme interactions, biological pathways)

Biochemical probes are essential tools for studying biological systems. The unique features of this compound make it a promising scaffold for the design of such probes.

Probes for X-ray Crystallography: The high electron density of bromine and especially iodine makes them excellent anomalous scatterers of X-rays. Incorporating this molecule into a ligand that binds to a protein can help solve the "phase problem" in X-ray crystallography, facilitating the determination of the protein's three-dimensional structure.

Mass Spectrometry Probes: Iodine-containing probes have been developed for use in secondary ion mass spectrometry (SIMS), allowing for the identification and localization of specific molecules in biological samples. rsc.org

Enzyme Inhibitors and Pathway Probes: As a substituted anthranilic acid, the molecule is an analogue of intermediates in the biosynthesis of aromatic amino acids, such as tryptophan. wikipedia.org It could potentially act as an inhibitor or probe for enzymes in these pathways. Specifically, its structural similarity to p-aminobenzoic acid (PABA) suggests it could be investigated as a modulator of the folate synthesis pathway in pathogens, where PABA is an essential precursor. nih.gov